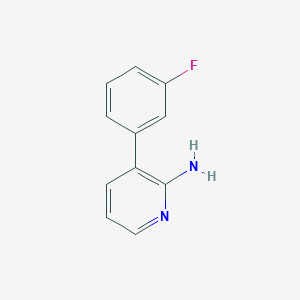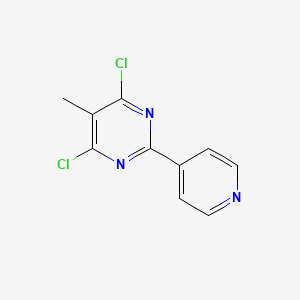
1-Cyclopropoxy-3-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropoxy-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H9F3O and a molecular weight of 202.17 g/mol This compound features a benzene ring substituted with a cyclopropoxy group and a trifluoromethyl group
Méthodes De Préparation
The synthesis of 1-Cyclopropoxy-3-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction typically involves the coupling of a cyclopropoxy-substituted aryl halide with a trifluoromethyl-substituted boronic acid or ester.
Industrial production methods for this compound may involve optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to facilitate the reaction.
Analyse Des Réactions Chimiques
1-Cyclopropoxy-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzene ring can undergo oxidation to form quinones or reduction to form cyclohexane derivatives.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds involving this compound.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Cyclopropoxy-3-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and catalysts.
Biology and Medicine: The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of compounds, making derivatives of this compound potential candidates for drug development.
Mécanisme D'action
The mechanism of action of 1-Cyclopropoxy-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, being highly electronegative, can influence the electronic properties of the benzene ring, affecting its reactivity and interactions with other molecules. This can lead to the formation of stable complexes with various biological targets, enhancing the compound’s efficacy in medicinal applications .
Comparaison Avec Des Composés Similaires
1-Cyclopropoxy-3-(trifluoromethyl)benzene can be compared with other trifluoromethyl-substituted benzene derivatives, such as:
1,3-Bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups on the benzene ring, which can further enhance its lipophilicity and metabolic stability.
1-Chloro-3-(trifluoromethyl)benzene: The presence of a chloro group instead of a cyclopropoxy group can significantly alter the compound’s reactivity and applications.
The uniqueness of this compound lies in the combination of the cyclopropoxy and trifluoromethyl groups, which impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H9F3O |
|---|---|
Poids moléculaire |
202.17 g/mol |
Nom IUPAC |
1-cyclopropyloxy-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)7-2-1-3-9(6-7)14-8-4-5-8/h1-3,6,8H,4-5H2 |
Clé InChI |
FDMKWOVUZPQJFG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Dimethylamino)-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B11742358.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B11742360.png)
![(3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742367.png)

amine](/img/structure/B11742373.png)

![Morpholine, 3-[(1R)-1-methylpropyl]-, (3S)-rel-](/img/structure/B11742387.png)
![(2S,3R,4R,5R)-5-{2,4-diaminoimidazo[2,1-f][1,2,4]triazin-7-yl}-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B11742392.png)


amine](/img/structure/B11742395.png)
![2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11742406.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742430.png)
